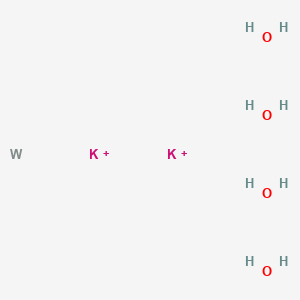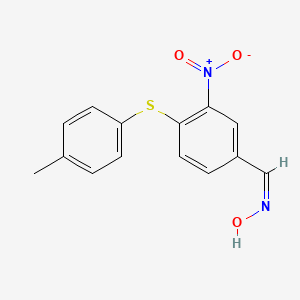
(E)-3-nitro-4-(p-tolylthio)benzaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-Nitro-4-(p-tolylthio)benzaldehyde oxime is an organic compound characterized by the presence of a nitro group, a thioether linkage, and an oxime functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-nitro-4-(p-tolylthio)benzaldehyde oxime typically involves the reaction of 3-nitro-4-(p-tolylthio)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate aldoxime, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve the use of catalysts to improve reaction efficiency and reduce production costs.
化学反应分析
Types of Reactions: (E)-3-Nitro-4-(p-tolylthio)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxime group under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxime derivatives.
科学研究应用
(E)-3-Nitro-4-(p-tolylthio)benzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (E)-3-nitro-4-(p-tolylthio)benzaldehyde oxime involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxime group can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
3-Nitrobenzaldehyde oxime: Lacks the thioether linkage, making it less hydrophobic.
4-(p-Tolylthio)benzaldehyde oxime: Lacks the nitro group, reducing its redox activity.
3-Nitro-4-(p-tolylthio)benzaldehyde: Lacks the oxime group, affecting its ability to form metal complexes.
Uniqueness: (E)-3-Nitro-4-(p-tolylthio)benzaldehyde oxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C14H12N2O3S |
|---|---|
分子量 |
288.32 g/mol |
IUPAC 名称 |
(NZ)-N-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H12N2O3S/c1-10-2-5-12(6-3-10)20-14-7-4-11(9-15-17)8-13(14)16(18)19/h2-9,17H,1H3/b15-9- |
InChI 键 |
GLQPVPOASIGPKW-DHDCSXOGSA-N |
手性 SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N\O)[N+](=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)
![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)

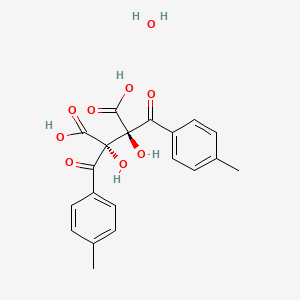
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)
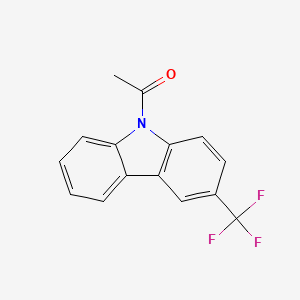
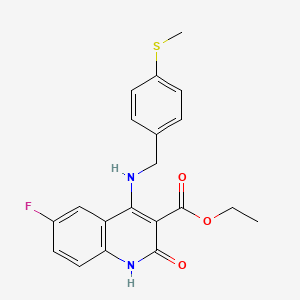

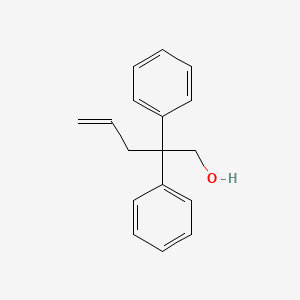
![9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14116010.png)
